molecular formula C8H5ClN2OS B2616034 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide CAS No. 55040-49-8

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide

Cat. No.: B2616034
CAS No.: 55040-49-8
M. Wt: 212.65
InChI Key: ATSVIWBDZFVRNQ-UHFFFAOYSA-N
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Description

4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide (CAS 55040-49-8) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused thienopyridine scaffold, a structure of significant interest for its potential to modulate biological targets, particularly in the central nervous system (CNS) . The thienopyridine core serves as a versatile building block for designing novel bioactive molecules. Research indicates that such scaffolds are competent replacements in structure-activity relationship (SAR) studies, leading to the development of potent and selective receptor modulators . The presence of both a chloro group and a carboxamide functional group on this heterocyclic system makes it a suitable substrate for further synthetic elaboration via cross-coupling reactions and functional group transformations, allowing researchers to generate diverse compound libraries for screening . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSVIWBDZFVRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the thienopyridine core . Further functionalization with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the desired this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thienopyridine core .

Scientific Research Applications

Cancer Therapy

Inhibition of Kinases
One of the primary applications of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is its role as a small molecule inhibitor of various kinases, particularly Raf kinases. These kinases are pivotal in the signal transduction pathways that promote cell growth and division. The compound has been shown to inhibit not only Raf but also several other kinases such as BRAF (including the BRAF V600E mutant), ABL, and FGFRs, making it a promising candidate for the treatment of multiple cancer types, including colorectal, breast, lung, and pancreatic cancers .

Case Studies
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit potent anticancer activity. For instance, a study demonstrated that specific derivatives significantly reduced cell viability in various cancer cell lines through apoptosis induction. The compound's efficacy was notably higher in aggressive cancer types like melanoma and neuroblastoma .

Anti-Inflammatory Properties

Mechanism of Action
Thieno[3,2-c]pyridine derivatives have been investigated for their anti-inflammatory effects. The compounds act by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). This inhibition can lead to reduced inflammation and pain relief in conditions like arthritis and other inflammatory diseases .

Research Findings
In vitro studies have shown that these compounds significantly decrease the production of pro-inflammatory cytokines and chemokines in activated immune cells. This suggests their potential utility in treating chronic inflammatory conditions .

Antiviral Activity

Potential Against Viral Infections
Recent research has highlighted the antiviral properties of thieno[3,2-c]pyridine derivatives. They have demonstrated activity against various viruses by inhibiting viral replication or entry into host cells. For example, compounds with similar structures have shown promise against the tobacco mosaic virus and rotavirus .

Experimental Evidence
A study involving thieno[3,2-c]pyridine derivatives revealed significant inhibition of viral replication in cell cultures treated with these compounds. The mechanism appears to involve disruption of viral protein synthesis or interference with viral RNA synthesis pathways .

Summary of Applications

The following table summarizes the key applications and findings associated with this compound:

Application Area Mechanism/Action Key Findings/Studies
Cancer TherapyInhibition of Raf and other kinasesPotent anticancer activity across multiple cell lines; induces apoptosis .
Anti-InflammatoryInhibition of COX enzymesReduces pro-inflammatory cytokine production; effective in chronic inflammation models .
Antiviral ActivityInhibition of viral replicationSignificant antiviral effects against tobacco mosaic virus; disrupts viral protein synthesis .

Mechanism of Action

The mechanism of action of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways within cells, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chlorine atoms at C4 enhance electrophilicity and may improve metabolic stability . Carboxamide groups at C7 (vs. C2 in ) could influence solubility and target engagement.
  • Synthetic Efficiency: Yields for thieno[2,3-b]pyridine carboxamides range from 37% to 87%, depending on substituent complexity and purification methods (e.g., column chromatography vs. crystallization) .

Physicochemical and Spectroscopic Properties

Comparative spectroscopic data highlight structural distinctions:

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Signals) Melting Point (°C) Reference
3-Amino-6-(2-chloro-6-ethoxypyridin-4-yl)-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 1675 δ 1.32 (t, CH3), 7.12–7.68 (m, aromatic H) Not reported
3,6-Diamino-N-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide 1731 δ 6.85 (s, NH2), 7.32–7.68 (m, aromatic H) 255–256
2-(4-Chlorophenyl)-4-piperidinylamino-thieno[3,2-c]pyridine-7-carboxamide Not reported δ 3.85 (q, CH2), 7.12–7.73 (m, aromatic H) Not reported

Insights :

  • IR Spectroscopy : Carboxamide C=O stretches appear between 1675–1735 cm⁻¹, consistent with secondary amides .
  • Thermal Stability : Melting points >250°C (e.g., ) suggest high crystallinity, advantageous for formulation.

Biological Activity

4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, drawing upon various research studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H5ClN2OC_7H_5ClN_2O, and it features a thieno-pyridine core with a carboxamide functional group. The presence of chlorine at position 4 enhances its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thieno-pyridine precursors. Common methods include:

  • Formation of the Thieno-Pyridine Core : This can be achieved through cyclization reactions involving appropriate starting materials like pyridine derivatives.
  • Chlorination : Chlorine is introduced at the 4-position via electrophilic aromatic substitution.
  • Carboxamide Formation : The carboxamide group is added through reaction with amine derivatives under acidic or basic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown:

  • Cytotoxicity : The compound demonstrated IC50 values in low micromolar ranges against breast cancer (MCF-7) and colon cancer (HT29) cell lines, indicating potent anticancer effects .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
HT29 (Colon)12.3Signal transduction inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Breast Cancer Cells :
    A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability after treatment with concentrations as low as 0.05 µM over 72 hours, suggesting high potency .
  • Antimicrobial Efficacy :
    In a series of experiments, the compound was tested against various microbial strains isolated from clinical samples. It demonstrated a broad spectrum of activity with minimal inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-thieno[3,2-c]pyridine-7-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursor carboxamides. For example, heating 3-amino-4-cyano-2-thiophenecarboxamide derivatives in formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which may be further functionalized . Alternative routes involve reacting carboxamides with β-keto esters (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one) in xylene, followed by cyclization with desiccants like calcium chloride . Key variables include solvent polarity (formic acid vs. xylene), temperature (80–120°C), and catalyst choice, which collectively impact reaction kinetics and purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. For instance, in related thienopyridine derivatives, 1H^{1}\text{H}-NMR signals for aromatic protons appear at δ 7.1–8.3 ppm, while 13C^{13}\text{C}-NMR reveals carbonyl carbons near 165–170 ppm . Mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C8_8H6_6ClN2_2OS: ~229.5). Infrared (IR) spectroscopy identifies the carboxamide C=O stretch at ~1670 cm1^{-1} . Always cross-validate with elemental analysis (C, H, N, S ±0.3%).

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : Stability tests indicate degradation under prolonged exposure to light or moisture. Store at 0–6°C in amber vials with desiccants (e.g., silica gel). Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen . For aqueous solutions, use pH 6–7 buffers to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound, and how do they reduce experimental trial-and-error?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, enabling reaction pathway optimization . For example, ICReDD’s reaction path search methods combine computational modeling with experimental feedback to narrow optimal conditions (e.g., solvent selection, temperature gradients) . Machine learning (ML) algorithms trained on existing thienopyridine syntheses can predict yields with >85% accuracy, reducing redundant experiments .

Q. How can researchers resolve discrepancies in reported spectral data for structurally similar thienopyridine derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, 13C^{13}\text{C}-NMR shifts for the thieno ring may vary by ±2 ppm depending on deuterated solvent (CDCl3_3 vs. DMSO-d6_6) . To mitigate this:
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with crystallographic data (e.g., C–Cl bond lengths in single-crystal X-ray structures: ~1.72 Å) .
  • Use high-purity standards (>99%) and replicate conditions from literature protocols .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer : Pilot-scale reactions require:
  • Process intensification : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or HPLC track intermediate formation in real time .
  • Workup optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Q. How can researchers leverage structure-activity relationship (SAR) studies to modify the carboxamide moiety for enhanced bioactivity?

  • Methodological Answer : SAR modifications focus on:
  • Substituent effects : Replace the chloro group with electron-withdrawing groups (e.g., CF3_3) to modulate electrophilicity .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinase inhibitors), prioritizing synthetic targets with ∆G < −8 kcal/mol .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may stem from competing reaction pathways. For example:
  • Solvent polarity : Polar aprotic solvents (DMF) favor SNAr mechanisms, while nonpolar solvents (toluene) promote radical pathways .
  • Catalyst effects : Pd-mediated cross-coupling (Suzuki) may require ligand optimization (e.g., XPhos vs. SPhos) to suppress dehalogenation .
  • Experimental validation : Conduct kinetic studies (e.g., Eyring plots) to compare activation energies under disputed conditions .

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